Diethyl 2-((benzyloxy)methyl)malonate
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Overview
Description
Diethyl 2-((benzyloxy)methyl)malonate is an organic compound with the molecular formula C15H20O5. It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a benzyloxy group and two ethyl ester groups. This compound is used in various chemical syntheses due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-((benzyloxy)methyl)malonate can be synthesized through the alkylation of diethyl malonate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. The process involves the use of large-scale reactors and continuous distillation units to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((benzyloxy)methyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the methylene group using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide or potassium tert-butoxide as bases, alkyl halides as alkylating agents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating the compound to high temperatures, often in the presence of a catalyst.
Major Products Formed
Alkylation: Substituted malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl 2-((benzyloxy)methyl)malonate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme mechanisms and metabolic pathways.
Medicine: As an intermediate in the synthesis of drugs and bioactive molecules.
Industry: In the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of diethyl 2-((benzyloxy)methyl)malonate involves its reactivity at the methylene group, which is activated by the adjacent ester groups. This activation allows for various nucleophilic substitutions and other reactions. The compound can also act as a precursor to more complex molecules through decarboxylation and other transformations .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the benzyloxy group.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Benzyl malonate: Contains a benzyl group directly attached to the malonate structure.
Uniqueness
Diethyl 2-((benzyloxy)methyl)malonate is unique due to the presence of the benzyloxy group, which provides additional reactivity and allows for the synthesis of more complex molecules. This makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive compounds .
Biological Activity
Diethyl 2-((benzyloxy)methyl)malonate is an organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological interactions, and pharmacological implications based on current research findings.
Chemical Structure and Synthesis
This compound has the molecular formula C15H20O5 and features a benzyloxy group that enhances its reactivity. The synthesis typically involves the alkylation of diethyl malonate with benzyl bromide in the presence of a base like sodium ethoxide. This reaction proceeds via nucleophilic substitution under reflux conditions, often using solvents such as ethanol or tetrahydrofuran.
The biological activity of this compound can be attributed to its structural characteristics that facilitate interactions with various biological targets. The compound's ester groups can undergo hydrolysis, releasing active carboxylic acids that may modulate biological pathways. Additionally, the benzyloxy moiety is likely to enhance interactions with enzymes and receptors, potentially influencing metabolic processes.
Biological Activity and Pharmacological Implications
While specific data on the biological activity of this compound is limited, compounds with similar structures have shown various pharmacological properties. For instance, malonate derivatives are often explored for their roles in enzyme inhibition and metabolic pathways. The following table summarizes some relevant findings regarding similar compounds:
Case Studies and Research Findings
- Antiproliferative Effects : Research on benzopsoralens, which share structural similarities with this compound, indicates significant antiproliferative activity against mammalian cells. This activity is attributed to their ability to inhibit topoisomerase II, suggesting a potential pathway for therapeutic applications in cancer treatment .
- Enzyme Inhibition : A review highlighted that compounds derived from malonic acid exhibit various enzyme inhibitory activities, which could be relevant for drug development targeting specific metabolic pathways .
- Pharmacological Evaluation : In studies evaluating similar compounds, structural modifications significantly influenced their inhibitory activities against key enzymes involved in cancer proliferation and angiogenesis, such as c-Met and VEGFR-2 .
Properties
Molecular Formula |
C15H20O5 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
diethyl 2-(phenylmethoxymethyl)propanedioate |
InChI |
InChI=1S/C15H20O5/c1-3-19-14(16)13(15(17)20-4-2)11-18-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
InChI Key |
XLEFHAFBKIOCSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(COCC1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
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